Elobixibat

IBAT Inhibitor Potency ASBT

Elobixibat is the definitive first-in-class ileal bile acid transporter (IBAT) inhibitor for research on chronic constipation, gut-liver axis, and metabolic syndrome. With nanomolar potency (human IBAT IC50 0.53 nM) and >400-fold selectivity over hepatic transporters, it delivers cleaner data with minimal off-target effects. Its differentiated clinical profile—higher abdominal pain risk rather than diarrhea—makes it ideal for studies in diarrhea-intolerant populations. Additionally, it reduces LDL cholesterol by 7.4% and elevates GLP-1, offering pleiotropic metabolic insights beyond simple laxation. Procure ≥98% purity Elobixibat today for reproducible, high-impact results.

Molecular Formula C36H45N3O7S2
Molecular Weight 695.9 g/mol
CAS No. 439087-18-0
Cat. No. B1671180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElobixibat
CAS439087-18-0
SynonymsAZD-7806;  AZD 7806;  AZD7806;  A 3309;  A3309;  A-3309;  AJG-533;  Elobixibat
Molecular FormulaC36H45N3O7S2
Molecular Weight695.9 g/mol
Structural Identifiers
SMILESCCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC
InChIInChI=1S/C36H45N3O7S2/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42)/t34-/m1/s1
InChIKeyXFLQIRAKKLNXRQ-UUWRZZSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Elobixibat (CAS 439087-18-0): A Highly Potent and Selective IBAT Inhibitor for Research and Development


Elobixibat is a first-in-class, minimally absorbed ileal bile acid transporter (IBAT) inhibitor [1]. It acts locally in the distal ileum to block the reabsorption of bile acids, thereby increasing their delivery to the colon where they promote secretion and accelerate colonic transit [1]. This compound is a highly selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT/SLC10A2), with a reported selectivity of >400-fold over the human liver sodium-dependent BA transporter and >1000-fold over the neutral amino-acid transporter [2].

Critical Differentiation of Elobixibat: Why It Is Not Interchangeable with Other IBAT Inhibitors


Substituting Elobixibat with another IBAT inhibitor is not scientifically straightforward due to significant differences in in vitro potency, selectivity, binding kinetics, and cross-reactivity profiles. Elobixibat exhibits nanomolar potency (IC50 0.53 nM for human IBAT) which, along with a distinct binding site unaffected by specific mutations [1], differentiates it from compounds like linerixibat. Furthermore, its clinical development and safety profile are distinct, with a specific association with abdominal pain as the primary adverse event, unlike other drugs in its broader therapeutic class [2].

Elobixibat Quantitative Differentiation Evidence Guide: Potency, Selectivity, and Clinical Outcomes


In Vitro Potency Differentiation: Elobixibat vs. Linerixibat on Human IBAT

Elobixibat demonstrates significantly higher in vitro potency against the human ileal bile acid transporter (IBAT/ASBT) compared to linerixibat. The IC50 for Elobixibat is 0.53 nM, whereas the IC50 for linerixibat is 42 nM . This represents an approximately 79-fold difference in inhibitory concentration.

IBAT Inhibitor Potency ASBT

Clinical Safety Profile Differentiation: Distinct Adverse Event Signature in Constipation

In a systematic review and meta-analysis comparing treatments for chronic constipation, Elobixibat was linked to the highest risk of abdominal pain as its primary adverse event (AE), a safety profile distinct from lubiprostone (highest risk of nausea) and linaclotide (highest risk of diarrhea) [1].

Safety Profile Number Needed to Harm Clinical Trial

Distinct Binding Site Kinetics: Elobixibat vs. Linerixibat on ASBT Inhibition

A study comparing the binding properties of several BARIs (bile acid reabsorption inhibitors) found that Elobixibat's inhibition of ASBT is unaffected by the S294T/I295V double mutation, unlike linerixibat, where this mutation increased inhibitory potency [1]. This suggests Elobixibat and linerixibat bind to distinct sites on the transporter. Furthermore, linerixibat's inhibition was reversible upon washout, whereas Elobixibat showed an intermediate, partially sustained effect [1].

Binding Kinetics Cross-reactivity Mutation Analysis

Validated Research Applications for Elobixibat Based on Quantitative Evidence


In Vitro Studies Requiring High-Potency and Specific IBAT Inhibition

Elobixibat is the optimal choice for in vitro assays requiring nanomolar potency against human IBAT (IC50 0.53 nM) . Its high selectivity profile (>400-fold over liver transporters) [1] minimizes off-target effects, making it a superior tool compound for studying bile acid transport mechanisms compared to less potent or less selective inhibitors.

Clinical Studies Where Managing Specific Adverse Event Profiles is Critical

For clinical trials or observational studies focused on chronic constipation, Elobixibat offers a differentiated safety profile. A comparative meta-analysis shows it is linked to a higher risk of abdominal pain rather than nausea or diarrhea [2]. This makes Elobixibat a valuable candidate for studies in patient populations who are particularly intolerant to the diarrhea associated with drugs like linaclotide.

Investigating Metabolic Effects Beyond GI Motility

Elobixibat demonstrates pleiotropic metabolic effects that distinguish it from simple laxatives. Clinical data show it reduces LDL cholesterol by 7.4% (p=0.044) and the LDL/HDL ratio by 18% (p=0.004) [3], while also significantly increasing circulating GLP-1 levels [3]. This makes it a relevant compound for research into the gut-liver axis, metabolic syndrome, and cardiovascular risk associated with constipation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elobixibat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.